![molecular formula C20H22BrN3O3S2 B2648530 N-(4-bromobenzo[d]thiazol-2-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide CAS No. 892852-73-2](/img/structure/B2648530.png)
N-(4-bromobenzo[d]thiazol-2-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromobenzo[d]thiazol-2-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide, also known as BTEB, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment.
Wissenschaftliche Forschungsanwendungen
Stereochemical Aspects in Organic Synthesis
The study by Fernández‐Salas et al. (2014) demonstrates the stereochemical aspects and synthetic scope involving sulfur atom manipulation. This research provides a method to connect N-tert-butanesulfinylimines with enantiopure 3-substituted benzo-fused sulfinamides and pharmacologically relevant sulfonamides, hinting at the versatility of benzothiazole derivatives in synthesizing complex organic molecules with potential pharmaceutical applications Fernández‐Salas et al., 2014.
Antifungal Agent Development
Narayana et al. (2004) focused on the synthesis of new benzothiazole derivatives as potential antifungal agents, indicating the importance of the benzothiazole core in developing antimicrobial compounds. This study underlines the compound's relevance in medicinal chemistry, particularly in addressing fungal infections Narayana et al., 2004.
Catalytic Applications and Material Science
Research by Yen et al. (2006) on palladium(II) benzothiazolin-2-ylidene complexes showcases the application of benzothiazole derivatives in catalysis, particularly in Heck coupling reactions. This illustrates the compound's potential utility in material science and organic synthesis, facilitating the formation of carbon-carbon bonds Yen et al., 2006.
Antibacterial Agents
The design and synthesis of benzothiazole-substituted pyrazol-5-ones by Palkar et al. (2017) explore novel antibacterial agents, highlighting the benzothiazole moiety's role in creating effective antimicrobial compounds. This work emphasizes the ongoing need for new antibiotics due to rising resistance and the potential role of benzothiazole derivatives in meeting this challenge Palkar et al., 2017.
Anticancer Activity
The development of benzothiazole derivatives as anticancer agents, as shown in the study by Ravinaik et al. (2021), underscores the significance of structural modifications on the benzothiazole scaffold to modulate antitumor properties. This research suggests the potential for benzothiazole derivatives, including compounds structurally related to N-(4-bromobenzo[d]thiazol-2-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide, to serve as leads in cancer therapy Ravinaik et al., 2021.
Eigenschaften
IUPAC Name |
N-(4-bromo-1,3-benzothiazol-2-yl)-4-[butyl(ethyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O3S2/c1-3-5-13-24(4-2)29(26,27)15-11-9-14(10-12-15)19(25)23-20-22-18-16(21)7-6-8-17(18)28-20/h6-12H,3-5,13H2,1-2H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JADSMIIZOBHFAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromobenzo[d]thiazol-2-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.